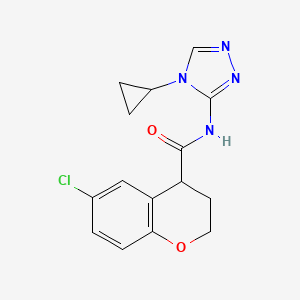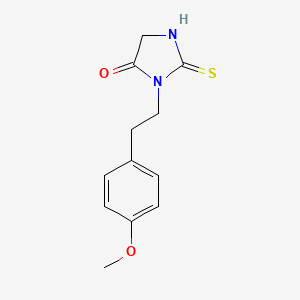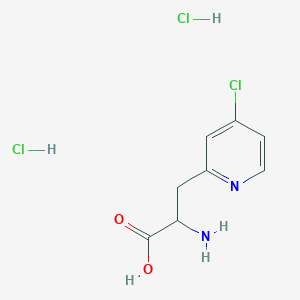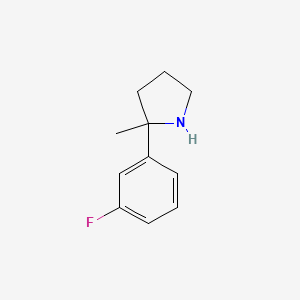![molecular formula C19H26N2O3 B2776953 3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide CAS No. 922054-59-9](/img/structure/B2776953.png)
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide” is a complex organic molecule. It contains a cyclopentyl group, an ethyl group, and a tetrahydrobenzo[f][1,4]oxazepin ring . The molecule has a molecular formula of C19H26N2O3 and a molecular weight of 330.428.
Molecular Structure Analysis
The molecule contains a cyclopentyl ring, an ethyl group, and a tetrahydrobenzo[f][1,4]oxazepin ring . The tetrahydrobenzo[f][1,4]oxazepin ring is a seven-membered ring with one nitrogen and one oxygen atom . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. The amide group (-CONH2) could undergo hydrolysis, and the ethyl group could participate in reactions typical of alkanes. The cyclopentyl ring, being a cycloalkane, is relatively stable but could undergo substitution reactions under certain conditions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of novel oxazepine derivatives, including methods for creating complex fused ring systems that may share structural similarities with the compound , has been extensively studied. For example, Petrovskii et al. (2017) detailed the synthesis of a unique oxazapolyheterocycle showing strong blue emission properties, hinting at potential applications in photophysical studies or materials science (Petr P. Petrovskii et al., 2017).
- Similarly, the creation of oxazolidines and thiazolidines, as detailed by Badr et al. (1981), involves processes that could be relevant to synthesizing complex compounds like the one , offering insights into the cyclization and functionalization of similar molecules (M. Badr et al., 1981).
Photophysical Properties
- Research on the photophysical properties of related oxazepine compounds suggests potential applications in creating materials with specific optical properties. For instance, the study by Petrovskii et al. reveals how structural modifications can lead to significant changes in emission properties, which could be leveraged in the development of new optical materials or sensors.
Biological Evaluation
- Some oxazepine derivatives have been evaluated for their biological activity. Kendre et al. (2015) synthesized and assessed the antimicrobial and anti-inflammatory activities of benzoxazepine derivatives, indicating the potential of such compounds in medicinal chemistry (B. V. Kendre et al., 2015).
Chemical Reactivity and Applications
- The chemical reactivity of oxazepine derivatives, including ring-expansion reactions and nucleophilic substitutions, opens pathways for creating a variety of structurally diverse and potentially bioactive compounds. The work by Kolluri et al. (2018) on an unusual ring-expansion process illustrates the complex reactions these compounds can undergo, which may be relevant for synthesizing related compounds or intermediates (R. Kolluri et al., 2018).
Propriétés
IUPAC Name |
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-21-11-12-24-17-9-8-15(13-16(17)19(21)23)20-18(22)10-7-14-5-3-4-6-14/h8-9,13-14H,2-7,10-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGOHGIFQIGWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2776870.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2776871.png)



![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)


![3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2776886.png)

![1-{4-Benzyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}ethan-1-one](/img/structure/B2776888.png)
![6-Chloroimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2776889.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide](/img/structure/B2776890.png)
